Neu-tral red

Catalog No.
S537066
CAS No.
553-24-2
M.F
C15H17ClN4
M. Wt
288.77 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Neu-tral red

CAS Number

553-24-2

Product Name

Neu-tral red

IUPAC Name

8-N,8-N,3-trimethylphenazin-5-ium-2,8-diamine chloride

Molecular Formula

C15H17ClN4

Molecular Weight

288.77 g/mol

InChI

InChI=1S/C15H16N4.ClH/c1-9-6-13-15(8-11(9)16)18-14-7-10(19(2)3)4-5-12(14)17-13;/h4-8H,16H2,1-3H3;1H

InChI Key

PGSADBUBUOPOJS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

C.I. Basic Red 5, Neutral Red, Nuclear Fast Red (Basic Dye), Red, Neutral, Red, Toluylene, Toluylene Red

Canonical SMILES

CC1=CC2=[NH+]C3=C(C=C(C=C3)N(C)C)N=C2C=C1N.[Cl-]

Isomeric SMILES

CC1=CC2=NC3=C(C=C(C=C3)N(C)C)N=C2C=C1[NH3+].[Cl-]

The exact mass of the compound Neutral red is 28.1142 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5756. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Phenazines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Neutral red (CAS 553-24-2), also known as toluylene red, is a eurhodin dye and phenazine derivative widely procured as a vital stain, pH indicator, and electrochemical mediator [1]. In biological and toxicological workflows, it actively accumulates in the lysosomes of viable cells, serving as the core reagent for the standardized Neutral Red Uptake (NRU) cytotoxicity assay [2]. As a pH indicator, it operates within the physiologically and environmentally relevant pH range of 6.8 to 8.0 . In industrial and laboratory procurement, Neutral Red is prioritized for its high aqueous solubility, distinct colorimetric transitions, and lack of susceptibility to the chemical interferences that commonly plague tetrazolium-based viability assays [3].

Substituting Neutral Red with alternative viability dyes or pH indicators leads to fundamental assay failures and data misinterpretation. In cytotoxicity screening, swapping Neutral Red for tetrazolium salts (e.g., MTT, WST-1) shifts the biological endpoint from lysosomal integrity to mitochondrial metabolic activity, which is highly susceptible to false readouts from abiotic chemical reduction by transition metals or nanomaterials[1]. Similarly, replacing Neutral Red with Trypan Blue only captures terminal cell membrane rupture via dye exclusion, missing early-stage sub-lethal lysosomal damage entirely [2]. In formulation contexts, using Phenol Red instead of Neutral Red for pH monitoring across the 6.8–8.0 range reverses the colorimetric output, disrupting established optical reading protocols and automated spectrophotometric assays .

Resistance to Chemical Interference in Cytotoxicity Assays

When assessing the cytotoxicity of transition metal complexes, standard tetrazolium-based assays often fail. Research demonstrates that low micromolar levels of copper compounds (e.g., CuCl2) directly reduce MTT to formazan abiotically, creating severe false-positive viability signals [1]. In direct contrast, Neutral Red relies on active lysosomal uptake rather than enzymatic reduction, showing zero abiotic interference from these compounds [1].

Evidence DimensionAssay interference in the presence of redox-active copper compounds
Target Compound DataNeutral Red shows no chemical interference, accurately reflecting true cell viability
Comparator Or BaselineMTT assay exhibits false formazan production due to direct reduction by low micromolar copper levels
Quantified DifferenceComplete elimination of the abiotic reduction artifacts present in MTT assays
ConditionsIn vitro cytotoxicity screening of transition metal complexes

Procurement of Neutral Red is critical for toxicology labs testing metal complexes, nanomaterials, or redox-active compounds that invalidate standard MTT readouts.

Sensitivity to Sub-Lethal Cellular Damage vs. Exclusion Dyes

Viability assays depend heavily on the mechanism of dye interaction. Trypan Blue operates via exclusion, only permeating cells after terminal plasma membrane rupture [1]. Neutral Red, however, is an inclusion dye that requires active transport and intact lysosomal pH gradients to accumulate [2]. Consequently, Neutral Red detects early-stage intracellular organelle dysfunction and sub-lethal toxicity long before the complete membrane compromise required for Trypan Blue staining occurs [1].

Evidence DimensionDetection threshold for cellular injury and viability loss
Target Compound DataNeutral Red actively accumulates in intact lysosomes, directly quantifying early-stage loss of lysosomal integrity
Comparator Or BaselineTrypan Blue relies on passive exclusion, only identifying cells with fully compromised plasma membranes (terminal necrosis)
Quantified DifferenceNeutral Red captures sub-lethal lysosomal damage that yields false-negative toxicity results in Trypan Blue exclusion assays
ConditionsSequential staining and viability quantification of cultured cells exposed to toxicants

Enables researchers and toxicologists to capture early-onset cytotoxicity, making it the mandated choice for standardized regulatory protocols like the OECD TG 432.

Inverse Colorimetric Transition for Custom Media Formulation

For microbiological and cell culture media, the choice of pH indicator dictates the optical readout of the assay. Both Neutral Red and Phenol Red operate across the identical physiological pH window (6.8 to 8.0), but in exactly opposite directions [1]. Neutral Red transitions from red at pH 6.8 to yellow at pH 8.0, whereas Phenol Red transitions from yellow at pH 6.8 to red at pH 8.0 . This inverse behavior allows formulators to select Neutral Red when a red-acidic/yellow-basic visual or spectrophotometric profile is required to prevent background interference.

Evidence DimensionColor transition direction between pH 6.8 and 8.0
Target Compound DataNeutral Red transitions from Red (pH 6.8) to Yellow (pH 8.0)
Comparator Or BaselinePhenol Red transitions from Yellow (pH 6.8) to Red (pH 8.0)
Quantified DifferenceExact inverse optical readout across the identical physiological pH window
ConditionspH monitoring in microbiological and cell culture media

Allows media manufacturers and assay developers to select the specific colorimetric direction required to avoid background interference from other media components or to fit legacy optical readers.

Standardized In Vitro Toxicology Screening (NRU Assay)

Neutral Red is the standard choice for quantifying cell viability in cosmetics, pharmaceuticals, and environmental samples, especially when testing redox-active compounds, metal complexes, or nanomaterials that abiotically interfere with MTT/WST assays [1].

Microbiological Media Formulation (e.g., MacConkey Agar)

Neutral Red is heavily procured for diagnostic agar formulations where its specific red-to-yellow transition is utilized to differentiate lactose-fermenting bacteria (which produce acid, turning the colonies red) from non-fermenters [2].

Sequential Viability Counterstaining

Neutral Red is highly effective when paired with exclusion dyes like Trypan Blue or membrane-impermeable fluorescent dyes, providing a comprehensive live/dead profile by confirming lysosomal integrity in the living cell population prior to membrane rupture[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark green solid; [Merck Index]

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

288.1141743 Da

Monoisotopic Mass

288.1141743 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

261QK3SSBH

Related CAS

150645-85-5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 5 companies with hazard statement code(s):;
H301 (33.33%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (33.33%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Coloring Agents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

553-24-2

Wikipedia

Neutral_red

General Manufacturing Information

2,8-Phenazinediamine, N8,N8,3-trimethyl-, hydrochloride (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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